1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
. This indicates that the compound has a benzyl group attached to a 2-methylphenyl methanamine.
Benzyl[(2-methylphenyl)methyl]amine is a chemical compound characterized by its unique structure, which includes a benzyl group and a 2-methylphenyl moiety attached to a methylamine unit. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and neurochemistry.
Source: Benzyl[(2-methylphenyl)methyl]amine can be synthesized through several methods, primarily involving palladium-catalyzed reactions and other organic synthesis techniques. Its derivatives have been studied in the context of neurodegenerative diseases, particularly Parkinson's disease, owing to their interactions with neurotransmitter systems.
Classification: This compound belongs to the class of amines and can be further classified as a secondary amine due to the presence of two organic groups attached to the nitrogen atom. It is also categorized under aromatic amines due to the presence of aromatic rings in its structure.
The synthesis of Benzyl[(2-methylphenyl)methyl]amine can be achieved through various methods, including:
The reaction conditions typically require controlled temperatures and pressures to optimize yield and purity. For instance, conditions may include:
Benzyl[(2-methylphenyl)methyl]amine has a complex molecular structure characterized by:
Benzyl[(2-methylphenyl)methyl]amine undergoes several types of chemical reactions:
The major products from these reactions include:
Common reagents for these transformations are well-documented in synthetic organic chemistry literature.
The mechanism by which Benzyl[(2-methylphenyl)methyl]amine exerts its biological effects involves interactions with neurotransmitter systems, particularly through its derivatives that influence monoamine oxidase enzymes. These interactions are crucial for modulating levels of neurotransmitters such as dopamine and serotonin, making this compound relevant in research related to neurodegenerative diseases like Parkinson's disease.
Relevant data from studies indicate that this compound's stability and reactivity profiles make it suitable for various synthetic applications in organic chemistry.
Benzyl[(2-methylphenyl)methyl]amine finds applications primarily in scientific research:
Benzylic amines—organic compounds featuring an amine group attached to a carbon adjacent to an aromatic ring—constitute a privileged scaffold in drug design due to their:
Benzyl[(2-methylphenyl)methyl]amine exemplifies these advantages. Its ortho-methyl substitution introduces steric hindrance that may influence conformational flexibility and receptor binding selectivity. This aligns with broader medicinal chemistry strategies where ortho-substituted benzylic amines enhance target specificity or metabolic stability [1]. Notably, the N,N-dibenzyl(N-methyl)amine (DBMA) fragment—structurally related to this compound—has demonstrated potent interactions with the catalytic anionic site (CAS) of acetylcholinesterase (AChE), a target in Alzheimer’s disease therapy [6]. The DBMA moiety’s role in multi-target-directed ligands (MTDLs) further underscores the therapeutic versatility of benzylamine derivatives [6].
Compound Class | Biological Targets | Therapeutic Area | Structural Features | |
---|---|---|---|---|
N,N-Dibenzyl(N-methyl)amine (DBMA) hybrids | AChE, MAO, σ1R, LOX-5, BACE-1 | Neurodegenerative diseases | Dual flavonoid-DBMA scaffolds | [6] |
2-Phenethylamine derivatives | Adenosine/α/β-adrenergic receptors, CA, DPP4 | Cardiovascular, metabolic, CNS | Flexible alicyclic amines | [9] |
Benzyl[(2-methylphenyl)methyl]amine | Undisclosed (GPCR focus) | Investigational | Ortho-methylbenzyl substitution | [1] |
In phenethylamine-based medicinal chemistry, such compounds frequently serve as precursors or pharmacophores for ligands targeting monoamine receptors and transporters. For instance, endogenous catecholamines (dopamine, norepinephrine) share the 2-phenethylamine backbone, highlighting its intrinsic biological relevance [2] [9]. The structural flexibility of open-chain analogs like benzyl[(2-methylphenyl)methyl]amine allows optimization for receptor subtype selectivity—a critical factor in minimizing off-target effects in CNS drug development [9].
β₂-Adrenergic receptors (β₂AR) are GPCRs primarily expressed in pulmonary, vascular, and uterine tissues. Agonists targeting β₂AR induce bronchodilation and are first-line therapeutics for asthma and chronic obstructive pulmonary disease (COPD). The structural prerequisites for β₂AR agonism include:
Benzyl[(2-methylphenyl)methyl]amine’s ortho-methylbenzyl group may emulate the hydrophobic aryl component of classical β₂-agonists like salbutamol. While not a catechol, its methyl-substituted phenyl ring could engage β₂AR’s subpockets through van der Waals interactions. Notably, the 2-methyl substitution might influence binding kinetics by sterically modulating aryl-receptor contacts or altering electron density [1] [4].
Feature | Classical β₂AR Agonist (e.g., Salmeterol) | Benzyl[(2-methylphenyl)methyl]amine | Functional Implication |
---|---|---|---|
Amino Group | Tertiary alkylamine | Secondary benzylic amine | Similar protonation state at pH 7.4 |
Spacer | Ethylene (CH₂-CH₂) or modified chain | Direct N-CH₂-Ar linkage | Reduced conformational flexibility |
Aromatic System | Resorcinol or hydroxymethylphenyl | Ortho-methylphenyl + benzyl | Enhanced lipophilicity; potential hydrophobic engagement |
Substituents | Meta/para-OH for H-bonding | Ortho-CH₃ (electron-donating) | Steric hindrance; altered electron distribution |
Advanced structural studies of β₂AR reveal that agonist binding induces a 2Å inward shift in transmembrane helix 5 (TM5), triggered by hydrogen bonding between Ser203⁵.⁴²/Ser207⁵.⁴⁶ and ligand hydroxyl groups [7]. For non-catechol derivatives like benzyl[(2-methylphenyl)methyl]amine, alternative interactions (e.g., water-mediated H-bonds or hydrophobic contacts with Phe290⁶.⁵²) may partially compensate. Recent drug discovery efforts have exploited similar benzylic amine scaffolds to design dual-acting bronchodilators with muscarinic receptor antagonist activity, highlighting the pharmacophore’s versatility [4]. For example, compounds integrating substituted benzylamines exhibit nanomolar β₂AR agonist potency in vitro, validating the scaffold’s relevance [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: